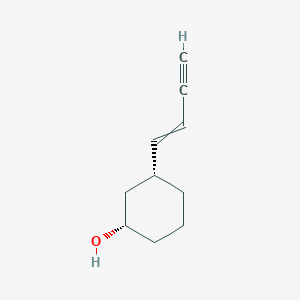
CID 78064682
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78064682” is a chemical substance listed in the PubChem database. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78064682” involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods: Industrial production methods for “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The specific details of these methods are often proprietary and may be protected by patents.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 78064682” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can include various derivatives and intermediates that may have distinct chemical properties and applications.
Scientific Research Applications
Chemistry: In the field of chemistry, “CID 78064682” is used as a reagent or intermediate in various chemical reactions. Its unique chemical properties make it valuable for synthesizing other compounds and studying reaction mechanisms.
Biology: In biology, “this compound” may be used in research related to cellular processes and biochemical pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine: In medicine, “this compound” may have potential applications as a pharmaceutical agent. Research into its pharmacological properties and mechanism of action can help identify its therapeutic potential for treating specific diseases.
Industry: In industry, “this compound” can be used in the production of various chemical products. Its chemical properties make it suitable for applications in materials science, manufacturing, and other industrial processes.
Mechanism of Action
The mechanism of action of “CID 78064682” involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes and cellular functions. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 78064682” can be identified based on their chemical structure and properties. These compounds may share similar functional groups and reactivity, making them useful for comparative studies.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
The compound “this compound” is a valuable chemical substance with diverse applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action can provide valuable insights into its utility and potential for future research and development.
Properties
Molecular Formula |
C5H2Cl3Si |
|---|---|
Molecular Weight |
196.51 g/mol |
InChI |
InChI=1S/C5H2Cl3Si/c6-3-1-4(7)9-5(8)2-3/h1-2H |
InChI Key |
SIFOSZRSQVQSKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C([Si]=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)
![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)


![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)


![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)

![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
